molecular formula C10H7ClFN B139067 2-Chloro-7-fluoro-3-methylquinoline CAS No. 132118-48-0

2-Chloro-7-fluoro-3-methylquinoline

Cat. No. B139067
M. Wt: 195.62 g/mol
InChI Key: MCJRQLTWWCMBJE-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-3-methylquinoline is a quinoline derivative that has been the subject of various studies due to its potential pharmaceutical applications. Quinoline derivatives are known for their diverse biological activities, which make them valuable in medicinal chemistry. The research on these compounds spans from structural and spectroscopic analysis to their synthesis and biological activity evaluation.

Synthesis Analysis

The synthesis of chloroquinoline derivatives, including 2-chloroquinoline compounds, often involves nucleophilic substitution reactions. For instance, secondary amines containing 2-chloroquinoline as a lipophilic domain have been synthesized using nucleophilic substitution of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in the presence of triethylamine . This method demonstrates the versatility of chloroquinoline derivatives in creating a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of 2-chloro-3-methylquinoline has been investigated using various spectroscopic techniques such as UV–Vis, NMR, FT-IR, and FT-Raman, combined with Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) quantum chemical calculations . These studies provide insights into the electrostatic features, atomic charges, molecular electrostatic potential surface, and frontier molecular orbital characteristics of the compound. Additionally, crystallographic studies have been conducted on related chloroquinoline derivatives to understand their supramolecular interactions, such as C-H…π and π-π interactions, which stabilize the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of chloroquinoline derivatives can be inferred from their interactions with various biological targets. Molecular docking studies have been used to investigate the ligand-enzyme interactions of substituted quinolines with enzymes such as Malate Synthase from Mycobacterium Tuberculosis and Glycogen Phosphorylase, suggesting their potential as inhibitors . These studies highlight the importance of the position of methyl substitution on the inhibitor character of the ligands.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are closely related to their structural features. The experimental and theoretical evaluations provide detailed information on the thermodynamical and nonlinear optical characteristics of these compounds . The electronic transition properties and predicted spectra are crucial for understanding the behavior of these molecules under different conditions. Furthermore, the halogen exchange method has been used to synthesize fluorinated derivatives, indicating the possibility of modifying the physical and chemical properties of chloroquinoline compounds .

Scientific Research Applications

Antimicrobial Activity

2-Chloro-7-fluoro-3-methylquinoline and its derivatives have been explored for antimicrobial activities. A study demonstrated that 2-chloro-6-methylquinoline hydrazone derivatives show significant antibacterial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These compounds were also evaluated for antifungal activity against strains like Aspergillus niger and Monascus purpureus (Bawa, Kumar, Drabu, & Kumar, 2009).

Biochemical and Medicinal Studies

Quinoline derivatives, including 2-chloro-7-fluoro-3-methylquinoline, are known as efficient fluorophores and have applications in biochemistry and medicine, particularly in studying biological systems. These derivatives are also being explored for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Mutagenicity Inhibition

Research on fluorinated and chlorinated quinolines indicates that 3-fluoro-, 2- and 3-chloro-quinolines, which include the 2-chloro-7-fluoro-3-methylquinoline, lack mutagenicity, suggesting that fluorine substitution can reduce genotoxicity in these compounds (Takahashi, Kamiya, Sengoku, Kohda, & Kawazoe, 1988).

Antibacterial Quinolines Synthesis

Studies have shown the effective synthesis of antibacterial quinolines, including those with 2-chloro-7-fluoro-3-methylquinoline, using microwaves. This method significantly reduces reaction time and improves yield, demonstrating a more efficient process for producing these compounds (Kidwai, Bhushan, Sapra, Saxena, & Gupta, 2000).

Pharmaceutical Potency

A comprehensive study on 2-chloro-3-methylquinoline evaluated its structural and spectroscopic characteristics, including molecular docking analysis. This research contributes to understanding the pharmaceutical potential of such compounds (Kose, Atac, & Bardak, 2018).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P305 + P351 + P338, suggesting that protective gloves/eye protection/face protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

While specific future directions for 2-Chloro-7-fluoro-3-methylquinoline are not mentioned in the retrieved data, quinoline derivatives have been the subject of extensive research due to their wide range of biological activities . They are used in the treatment of various diseases and conditions, and efforts are ongoing to synthesize new structural prototypes with improved therapeutic effects .

properties

IUPAC Name

2-chloro-7-fluoro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-7-2-3-8(12)5-9(7)13-10(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJRQLTWWCMBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589002
Record name 2-Chloro-7-fluoro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-fluoro-3-methylquinoline

CAS RN

132118-48-0
Record name 2-Chloro-7-fluoro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132118-48-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Hamaguchi, N Masuda, S Miyamoto, Y Shiina… - Bioorganic & Medicinal …, 2015 - Elsevier
… Compound 27e was prepared from 2-chloro-7-fluoro-3-methylquinoline (26e) in a manner similar to that described for compound 27c, with a yield of 87% as a beige solid. H NMR (…
Number of citations: 24 www.sciencedirect.com
濵口渉 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
第二節 化合物の合成 9 第三節 PDE10A 阻害活性および代謝安定性の評価結果ならびに考察 13 第四節 行動薬理試験における薬効評価 19 第五節 本章のまとめ 22 第二章 CYP3A4 阻害を減弱…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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